molecular formula C12H14BrNO3 B3184667 Methyl 5-bromo-2-morpholinobenzoate CAS No. 1131587-79-5

Methyl 5-bromo-2-morpholinobenzoate

Cat. No.: B3184667
CAS No.: 1131587-79-5
M. Wt: 300.15 g/mol
InChI Key: DBJNZTNIRZHOJQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-morpholinobenzoate is an organic compound with the molecular formula C12H14BrNO3. It is a brominated derivative of benzoic acid, featuring a morpholine ring attached to the benzene ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-morpholinobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-morpholinobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl compounds

Scientific Research Applications

Methyl 5-bromo-2-morpholinobenzoate is used in several scientific research applications:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Biological Studies: As a probe to study enzyme interactions and receptor binding.

    Industrial Applications: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-morpholinobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-morpholinobenzoate
  • Methyl 5-fluoro-2-morpholinobenzoate
  • Methyl 5-iodo-2-morpholinobenzoate

Uniqueness

Methyl 5-bromo-2-morpholinobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

methyl 5-bromo-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJNZTNIRZHOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661017
Record name Methyl 5-bromo-2-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-79-5
Record name Methyl 5-bromo-2-(4-morpholinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131587-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-2-iodobenzoate (2.1 g, 6.16 mmol) in DME (15 mL) were morpholine (0.593 mL, 6.78 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (0.384 g, 0.62 mmol), Palladium acetate (0.138 g, 0.62 mmol) and CESIUM CARBONATE (2.81 g, 8.62 mmol) added. The mixture was heated in the microwave oven for 1h. The solvent was evaporated and the crude product was added to a silica gel column, 0-25% EtOAc in heptane yielding [Products]
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00862 mol
Type
reagent
Reaction Step One
Quantity
0.015 L
Type
solvent
Reaction Step Two
Quantity
0.00678 mol
Type
reactant
Reaction Step Three
Quantity
0.00616 mol
Type
reactant
Reaction Step Four
Quantity
0.000616 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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